9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties
Preparation Methods
The synthesis of 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dimethoxyphenyl and fluorophenyl groups: These groups are introduced through substitution reactions, often using Grignard reagents or other organometallic compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:
- 4-Chloro-2-((2-(3,4-dimethoxyphenyl)-ethylimino)-methyl)-phenol
- (EZ)-4-[3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)acryloyl]morpholine
These compounds share structural similarities but differ in specific functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of chloro, dimethoxyphenyl, and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClFN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
9-chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20ClFN2O3/c1-29-22-9-5-15(11-23(22)30-2)19-13-20-18-12-16(25)6-10-21(18)31-24(28(20)27-19)14-3-7-17(26)8-4-14/h3-12,20,24H,13H2,1-2H3 |
InChI Key |
NQPPCBDIQANLQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
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